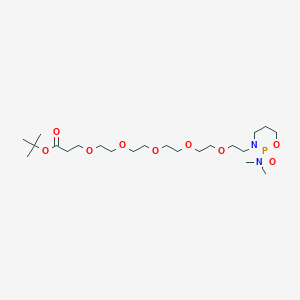

Dimethylaminocyclophosphamide-PEG5-t-butyl ester

CAS No.:

Cat. No.: VC13698581

Molecular Formula: C22H45N2O9P

Molecular Weight: 512.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H45N2O9P |

|---|---|

| Molecular Weight | 512.6 g/mol |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-(dimethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C22H45N2O9P/c1-22(2,3)33-21(25)7-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-9-24-8-6-10-32-34(24,26)23(4)5/h6-20H2,1-5H3 |

| Standard InChI Key | GAEZKHIDTQVRLB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN1CCCOP1(=O)N(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN1CCCOP1(=O)N(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Dimethylaminocyclophosphamide-PEG5-t-butyl ester features a cyclophosphamide core linked to a PEG5 chain terminated with a t-butyl ester group. The cyclophosphamide moiety, a nitrogen mustard alkylating agent, is modified with dimethylamine to modulate reactivity, while the PEG5 spacer (comprising five ethylene glycol units) enhances hydrophilicity and biocompatibility . The t-butyl ester serves as a protective group, which can be hydrolyzed under specific physiological conditions to release the active drug.

The compound’s molecular structure is characterized by:

-

Cyclophosphamide analog: Provides alkylating activity for DNA crosslinking.

-

PEG5 chain: Improves aqueous solubility and reduces immunogenicity.

-

t-butyl ester: Enhances stability during storage and controlled release post-administration .

Physicochemical Data

Key properties of Dimethylaminocyclophosphamide-PEG5-t-butyl ester include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 512.58 g/mol | |

| Purity | ≥95% | |

| Formula | ||

| Storage Conditions | Room temperature, dry environment |

The t-butyl ester group () contributes to the compound’s lipophilicity, facilitating membrane permeability while the PEG5 spacer balances this with hydrophilicity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of t-butyl esters typically involves acid-catalyzed esterification. For this compound, a modified approach is employed:

-

Cyclophosphamide Derivative Preparation: The dimethylaminocyclophosphamide core is synthesized via phosphorylation of nitrogen mustard precursors.

-

PEG5 Spacer Conjugation: The PEG5 chain is attached using carbodiimide-mediated coupling, ensuring a stable amide bond .

-

t-Butyl Ester Formation: The terminal carboxylic acid of PEG5 is esterified with t-butanol using trifluoromethane sulfonic acid (TFMSA) as a catalyst under low-temperature conditions (-10°C to -30°C) .

This method, adapted from patent US4921999A , avoids high-pressure conditions and achieves yields >70% by optimizing reaction time (≤1 hour) and stoichiometry.

Challenges in Production

Despite its efficacy, industrial-scale production faces hurdles:

-

Temperature Sensitivity: The esterification step requires strict temperature control to prevent side reactions.

-

Catalyst Removal: Residual TFMSA must be neutralized with tertiary amines (e.g., triethylamine) to avoid degradation .

-

Purification: Chromatographic techniques are essential to isolate the product from unreacted PEG and cyclophosphamide analogs .

Biomedical Applications and Research Findings

Prodrug Strategy

The t-butyl ester group acts as a prodrug moiety, hydrolyzing in vivo to release dimethylaminocyclophosphamide. This strategy minimizes off-target effects by delaying activation until the compound reaches acidic tumor microenvironments or intracellular compartments . Studies on analogous t-butyl ester prodrugs (e.g., L-γ-methyleneglutamic acid amides) demonstrate enhanced tumor selectivity and reduced cytotoxicity in nonmalignant cells .

Pharmacological Considerations

Stability and Metabolism

The compound’s stability varies across biological matrices:

-

Plasma: t-butyl esters hydrolyze slowly (t1/2 = 6–8 hours) in human plasma, ensuring sustained release .

-

Liver Microsomes: Rapid cleavage occurs via esterases, generating active dimethylaminocyclophosphamide .

Pharmacokinetic studies in mice reveal:

-

Cmax: 15–20 μM (plasma) after intravenous administration.

-

Tmax: 2–4 hours.

Toxicity Profile

Notably, the prodrug design mitigates toxicity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume